1,4-Butanedione, 1-(3-furanyl)-4-phenyl-
Description
Overview of 1,4-Diketone Chemistry and its Significance in Organic Synthesis
1,4-Diketones are organic compounds that feature two ketone functional groups separated by a two-carbon bridge. This structural motif is a cornerstone in synthetic organic chemistry due to its versatility as a precursor for a wide array of cyclic compounds. One of the most prominent applications of 1,4-diketones is in the Paal-Knorr synthesis, a classic and reliable method for the preparation of five-membered heterocycles such as furans, pyrroles, and thiophenes. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgorganic-chemistry.org The acid-catalyzed cyclization and dehydration of a 1,4-diketone leads to the formation of a furan (B31954) ring, while reaction with a primary amine or ammonia (B1221849) yields a pyrrole. organic-chemistry.orgwikipedia.org
The synthesis of 1,4-diketones themselves can be achieved through various methods, including the Stetter reaction, which involves the conjugate addition of an aldehyde to an α,β-unsaturated ketone, catalyzed by a nucleophile like a thiazolium salt. alfa-chemistry.com Other synthetic strategies include the oxidative coupling of enolates and the acylation of ketone enolates. The presence of two carbonyl groups also allows for a rich chemistry of nucleophilic additions and condensations, making 1,4-diketones valuable intermediates in the total synthesis of complex natural products and pharmaceutical agents. acs.org
Structural Characteristics and Chemical Importance of Furan and Phenyl Moieties in Organic Frameworks
The furan ring is an aromatic five-membered heterocycle containing an oxygen atom. Its aromaticity, though less pronounced than that of benzene, imparts a degree of stability. Furans are common structural motifs in a vast number of natural products and are known to participate in various chemical transformations. Substitution at the 3-position of the furan ring, as seen in the target molecule, is of particular interest as it can influence the electronic properties and reactivity of the ring in a distinct manner compared to 2-substituted furans. The furan moiety can act as a diene in Diels-Alder reactions and is susceptible to electrophilic substitution.
The phenyl group, a simple aromatic hydrocarbon ring, is a ubiquitous functional group in organic chemistry. Its presence in a molecule can significantly influence its physical and chemical properties. The phenyl ring is relatively unreactive but can undergo electrophilic aromatic substitution. It is known to exert a negative inductive effect (-I) due to the sp2 hybridization of its carbon atoms, which makes it electron-withdrawing. This electronic effect can influence the reactivity of adjacent functional groups. Furthermore, the steric bulk of the phenyl group can play a crucial role in directing the stereochemical outcome of reactions.
Rationale and Objectives for Advanced Research on 1,4-Butanedione (B1669857), 1-(3-furanyl)-4-phenyl-
While direct research on 1,4-Butanedione, 1-(3-furanyl)-4-phenyl- is not prominent, the rationale for its study can be inferred from the properties of its constituent parts. The combination of a 3-substituted furan, a phenyl ring, and a 1,4-dicarbonyl framework suggests several avenues for advanced research:
Synthesis of Novel Heterocycles: As a 1,4-diketone, the compound is a prime candidate for the Paal-Knorr synthesis to generate highly substituted furans, pyrroles, and thiophenes with both furan and phenyl substituents. wikipedia.orgorganic-chemistry.org This could lead to the discovery of new molecular scaffolds with potential biological activity.
Medicinal Chemistry: Both furan and phenyl rings are present in numerous a biologically active compounds. The unique arrangement in this diketone could serve as a template for the design of new therapeutic agents.
Materials Science: Aromatic and heterocyclic compounds are often explored for their applications in organic electronics and materials science. The specific electronic properties arising from the conjugation between the furan and phenyl rings through the dicarbonyl system could be of interest.
Mechanistic Studies: The synthesis and reactivity of this compound would provide valuable data for understanding the interplay of electronic and steric effects of the 3-furanyl and phenyl groups on the chemistry of 1,4-diketones.
Given the lack of specific experimental data, a primary objective for future research would be the development of an efficient synthetic route to 1,4-Butanedione, 1-(3-furanyl)-4-phenyl- and its full characterization. A plausible synthetic approach would be the Stetter reaction between 3-furaldehyde (B129913) and phenyl vinyl ketone.
Table 1: Key Chemical Entities and Their Significance
| Compound/Moiety | Class | Significance in this Context |
| 1,4-Diketone | Functional Group | Precursor for Paal-Knorr synthesis of furans, pyrroles, and thiophenes. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgorganic-chemistry.org |
| Furan (3-substituted) | Heterocyclic Aromatic | Aromatic system with specific electronic properties; can act as a diene. |
| Phenyl | Aromatic Hydrocarbon | Influences electronic properties through inductive effects and provides steric bulk. |
Table 2: Inferred Physical and Spectroscopic Properties of 1,4-Butanedione, 1-(3-furanyl)-4-phenyl-
| Property | Estimated Value/Characteristic | Basis of Estimation |
| Molecular Formula | C₁₄H₁₂O₃ | - |
| Molecular Weight | 228.24 g/mol | - |
| Appearance | Likely a solid at room temperature | High molecular weight and presence of aromatic rings often lead to solid-state compounds. |
| ¹H NMR | Aromatic protons (furan & phenyl): ~7.0-8.5 ppm; Methylene (B1212753) protons (-CH₂-CH₂-): ~3.0-3.5 ppm | Based on typical chemical shifts for similar aromatic ketones and diketones. |
| ¹³C NMR | Carbonyl carbons: ~190-200 ppm; Aromatic carbons: ~110-140 ppm; Methylene carbons: ~30-40 ppm | Based on typical chemical shifts for ketones and aromatic systems. semanticscholar.org |
| IR Spectroscopy | C=O stretch: ~1680-1710 cm⁻¹; Aromatic C-H stretch: ~3000-3100 cm⁻¹ | Characteristic carbonyl and aromatic C-H stretching frequencies. |
Structure
3D Structure
Properties
CAS No. |
142896-19-3 |
|---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
1-(furan-3-yl)-4-phenylbutane-1,4-dione |
InChI |
InChI=1S/C14H12O3/c15-13(11-4-2-1-3-5-11)6-7-14(16)12-8-9-17-10-12/h1-5,8-10H,6-7H2 |
InChI Key |
GYSIFZFYEHDKLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)C2=COC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Butanedione, 1 3 Furanyl 4 Phenyl
Review of Established Synthetic Pathways to 1,4-Diketones Bearing Aryl and Heteroaryl Substituents
The synthesis of 1,4-diketones is a well-explored area of organic chemistry, with several classic and reliable methods available for constructing the carbon skeleton. These methods often involve the coupling of multifunctional substrates. acs.org
Classic Condensation Reactions and Variants for Diketone Formation
Classic condensation reactions are foundational in the synthesis of 1,4-dicarbonyl compounds. One of the most prominent methods is the Stetter reaction , which involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophile such as a thiazolium salt or an N-heterocyclic carbene (NHC). irapa.orgsemanticscholar.org This reaction is a powerful tool for forming C-C bonds and is particularly useful for synthesizing 1,4-diketones. acs.org For the target molecule, this could conceptually involve the reaction of 3-furaldehyde (B129913) with 1-phenylprop-2-en-1-one (phenyl vinyl ketone). The NHC catalyst facilitates an "umpolung" or polarity reversal of the aldehyde, allowing it to act as an acyl anion equivalent. irapa.org
Another classic approach is based on enolate chemistry . This can involve the acylation of an enolate derived from a ketone. For instance, the lithium enolate of acetophenone could be reacted with a 2-halo-1-(3-furanyl)ethanone derivative. A related strategy is the palladium-catalyzed acylation of siloxycyclopropanes, which can serve as enolate equivalents, to yield 1,4-diketones. acs.org
The Paal-Knorr synthesis , while primarily known for synthesizing furans from 1,4-diketones, highlights the importance of these dicarbonyl compounds as versatile intermediates in heterocyclic chemistry. organic-chemistry.orgnih.gov The reverse of this reaction, conceptually, underscores the synthetic challenge of creating the diketone precursor itself.
Multi-Step Synthesis Approaches and Strategic Disconnections
Strategic disconnection, or retrosynthesis, is crucial for planning the synthesis of complex molecules like 1,4-butanedione (B1669857), 1-(3-furanyl)-4-phenyl-. The primary disconnection for a 1,4-diketone typically occurs between the α- and β-carbons relative to one of the carbonyl groups. This leads to synthons representing an acyl anion and an α,β-unsaturated ketone, a strategy realized in the Stetter reaction.
Alternative disconnections can lead to multi-step pathways. For example, a Friedel-Crafts acylation of furan (B31954) with a suitable 4-phenylbutanoyl derivative could be envisioned. However, this approach often faces challenges with regioselectivity, as acylation of furan typically occurs at the 2-position. Synthesizing the 3-substituted isomer requires more elaborate strategies, often starting from a pre-functionalized furan ring. epa.gov
Another multi-step approach involves the coupling of smaller, functionalized fragments. Palladium-catalyzed cross-coupling reactions, for example, can be used to join aryl and heteroaryl components. nih.gov A synthesis could involve the coupling of a 3-furyl organometallic reagent with a phenyl-containing building block that already possesses part of the butane-1,4-dione backbone.
Exploration of Novel and Efficient Synthetic Strategies
Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for constructing complex molecules.
Catalyst-Mediated Synthesis of the 1,4-Butanedione Scaffold
Catalysis plays a pivotal role in modern 1,4-diketone synthesis, offering high efficiency and selectivity.
Palladium Catalysis: Palladium-catalyzed reactions are widely used. One method involves the coupling of acyl chlorides with organozinc reagents or cyclopropanols. organic-chemistry.org Another approach is the three-component coupling of aryl bromides, carbon monoxide, and boronic acids to form diaryl ketones, a strategy that can be adapted for heteroaryl systems. nih.gov Palladium-catalyzed C-H activation has also emerged as a powerful tool, enabling the synthesis of ketones from aldehydes and aryl halides. researchgate.net
Cobalt and Iridium Catalysis: Cobalt-catalyzed reactions can construct 1,4-dicarbonyls through a cascade process involving organocobalt addition and rearrangement. organic-chemistry.org Iridium photoredox catalysis allows for the decarboxylative 1,4-addition of 2-oxo-2-(hetero)arylacetic acids to Michael acceptors, providing a route to 1,4-diketones under mild conditions. organic-chemistry.org
N-Heterocyclic Carbene (NHC) Organocatalysis: As mentioned in the Stetter reaction, NHCs are potent organocatalysts. Recent advancements have expanded the scope of NHC-catalyzed reactions, enabling the synthesis of highly functionalized diketones with high yields under mild conditions. acs.orgnih.gov
| Catalytic Method | Catalyst System | Reactant Types | Key Features |
| Stetter Reaction | N-Heterocyclic Carbene (NHC) | Aldehyde + α,β-Unsaturated Ketone | Umpolung of aldehyde; C-C bond formation. acs.orgirapa.org |
| Suzuki-type Carbonylation | Pd(OAc)2 / Phosphine (B1218219) Ligand | Aryl Halide + CO + Boronic Acid | Forms aryl/heteroaryl ketones. nih.gov |
| Photoredox Catalysis | Iridium or Ruthenium complexes | α-Bromoketones + Enol Ethers | Visible-light mediated; radical pathway. organic-chemistry.org |
| C-H Activation | Palladium / Picolinamide Ligand | Aldehyde + Aryl Halide | Direct functionalization of C-H bonds. researchgate.net |
| Acylation Coupling | Palladium or Nickel catalysts | Acyl Chloride + Organometallic Reagent | Versatile for coupling various fragments. organic-chemistry.orgorganic-chemistry.org |
Green Chemistry Principles Applied to the Synthesis of 1,4-Butanedione, 1-(3-furanyl)-4-phenyl-
Green chemistry aims to reduce the environmental impact of chemical processes. Key principles applicable to the synthesis of the target diketone include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as C-H activation, are inherently more atom-economical than stoichiometric reactions. pnas.org
Use of Safer Solvents: Performing reactions in environmentally benign solvents like water or ethanol, or under solvent-free conditions, is a primary goal. Three-component reactions of α-ketoaldehydes, 1,3-dicarbonyl compounds, and nucleophiles have been successfully carried out in water. rsc.org
Catalysis: Using catalytic (especially non-precious metal or organocatalytic) rather than stoichiometric reagents reduces waste. pnas.org Nickel-catalyzed strategies for C-C coupling represent a move towards using more abundant metals. chemistryviews.org
Renewable Feedstocks: The furan moiety, in particular, can be derived from biomass. Furfural, produced from agricultural feedstocks, is a key precursor to many furan derivatives, offering a renewable starting point for the synthesis of the target molecule.
Precursors and Advanced Building Blocks in the Synthesis of 1,4-Butanedione, 1-(3-furanyl)-4-phenyl-
The selection of appropriate starting materials is fundamental to a successful synthesis. The structure of 1,4-butanedione, 1-(3-furanyl)-4-phenyl- suggests a disconnection into a C4 backbone with attached furan and phenyl rings.
Key Precursors for the Phenyl Moiety:
Acetophenone: A common starting material for generating a phenyl-substituted enolate or for synthesizing phenyl vinyl ketone. mdpi.com
Benzaldehyde: Can be used as the aldehyde component in a Stetter reaction or as a precursor for chalcone synthesis. mdpi.com
Phenylboronic Acid: A key reagent in Suzuki-type cross-coupling reactions. organic-chemistry.org
4-Bromoacetophenone: Can be functionalized via its bromine atom, for example, by conversion to a Grignard reagent, before further reactions. nih.govnih.gov
Key Precursors for the 3-Furanyl Moiety:
3-Furaldehyde: The ideal aldehyde component for a Stetter reaction to introduce the 3-furoyl group.
3-Furoic Acid: Can be converted to an acyl chloride (3-furoyl chloride) for acylation reactions. epa.gov
3-Bromofuran: A versatile building block for introducing the 3-furanyl group via organometallic intermediates, such as (3-furyl)titanium or Grignard reagents. epa.govresearchgate.net
3-Cyanofuran: Can be reacted with organometallic reagents to produce 3-furyl ketones. epa.gov
The following table summarizes potential precursor pairings for different synthetic strategies.
| Synthetic Strategy | Phenyl-Containing Precursor | Furan-Containing Precursor | Resulting Bond Formation |
| Stetter Reaction | 1-Phenylprop-2-en-1-one | 3-Furaldehyde | Forms bond between C2 and C3 of the butanedione chain. irapa.org |
| Enolate Acylation | Acetophenone (as enolate) | 2-Bromo-1-(3-furanyl)ethanone | Forms bond between C2 and C3 of the butanedione chain. |
| Palladium Coupling | Phenylboronic Acid + CO | 1-(3-Furanyl)-2-propen-1-one | Forms part of the dicarbonyl backbone. nih.gov |
| Grignard Reaction | Phenylmagnesium Bromide | Ethyl 4-(3-furyl)-4-oxobutanoate | Forms bond between phenyl ring and C4 of the chain. |
Reactivity and Chemical Transformations of 1,4 Butanedione, 1 3 Furanyl 4 Phenyl
Fundamental Organic Reactions of 1,4-Diketones
The presence of two carbonyl groups separated by a two-carbon bridge in 1,4-diketones dictates their characteristic reactivity. These compounds can undergo reactions at the carbonyl carbons, the α-carbons, and can also exist in equilibrium with their enol or enolate forms, leading to a diverse array of chemical transformations.
Electrophilic and Nucleophilic Addition Reactions
The carbonyl groups in 1,4-diketones are electrophilic centers, susceptible to attack by nucleophiles. The reactivity is analogous to that of simple ketones, involving the addition of nucleophiles to the carbonyl carbon. However, the presence of two such groups allows for single or double addition reactions.
Nucleophilic Addition: Strong nucleophiles, such as Grignard reagents and organolithium compounds, typically favor direct 1,2-addition to the carbonyl group. jove.com Weaker nucleophiles, on the other hand, can participate in conjugate or 1,4-addition if an α,β-unsaturated system can be formed through enolization. jove.com The general mechanism for nucleophilic conjugate addition involves the attack of a nucleophile on the β-carbon of an α,β-unsaturated carbonyl compound, leading to a resonance-stabilized enolate intermediate. libretexts.orgwikipedia.org Subsequent protonation yields the final product. wikipedia.org
Common nucleophilic addition reactions for 1,4-diketones include:
Aldol (B89426) Reaction: 1,4-diketones can undergo intramolecular aldol condensation to form five-membered cyclic α,β-unsaturated ketones. youtube.com This reaction is typically base-catalyzed and involves the formation of an enolate which then attacks the other carbonyl group.
Michael Reaction: This reaction involves the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). nih.gov While 1,4-diketones themselves are not Michael acceptors, their enone derivatives can readily participate in this reaction.
Stetter Reaction: This is a key reaction for the synthesis of 1,4-dicarbonyl compounds and involves the conjugate addition of an aldehyde to a Michael acceptor, catalyzed by a nucleophile like a thiazolium salt or an N-heterocyclic carbene (NHC). nih.govacs.org
Electrophilic Addition: The enol or enolate forms of 1,4-diketones are nucleophilic and can react with electrophiles. A notable example is the photocatalytic electrophilic 1,4-addition to enones, where an umpoled homoenolate anion is generated and reacts with electrophiles like carbon dioxide or aldehydes. acs.org
Table 1: Key Nucleophilic and Electrophilic Reactions of 1,4-Diketones
| Reaction Type | Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|
| Intramolecular Aldol Condensation | Base (e.g., NaOH) | Cyclic α,β-unsaturated ketone | youtube.com |
| Michael Addition (on enone derivative) | Michael donor (e.g., enolate) | 1,5-dicarbonyl compound | nih.gov |
| Stetter Reaction (synthesis) | Aldehyde, Michael acceptor, NHC catalyst | 1,4-Diketone | nih.govacs.org |
| Electrophilic 1,4-Addition | Enone, CO2/Aldehyde, Photocatalyst | γ-Keto carboxylic acid/alcohol | acs.org |
Radical Reactions and Mechanistic Considerations
Radical chemistry offers alternative pathways for the synthesis and transformation of 1,4-diketones. Various methods have been developed that proceed through radical intermediates.
Visible-light photocatalysis has emerged as a powerful tool for generating radicals under mild conditions. researchgate.net For instance, the synthesis of 1,4-dicarbonyl compounds can be achieved through a photochemically induced carbon monoxide-inclusive four-component carbonylation reaction. researchgate.net Another approach involves the visible-light-induced radical coupling of silyl (B83357) enol ethers with α-bromocarbonyl compounds, catalyzed by an organic dye like eosin (B541160) Y. organic-chemistry.org
Mechanistically, these reactions often involve the generation of a radical species which then participates in a cascade of events. For example, in a manganese(III) porphyrin-catalyzed reaction, an arylalkane can be converted to a 1,4-diketone through a process involving a substrate radical intermediate. rsc.org The radical character of such processes can be confirmed by using radical scavengers, which inhibit the reaction. rsc.org
Table 2: Examples of Radical Reactions Involving 1,4-Diketones
| Reaction | Catalyst/Conditions | Key Intermediate | Product | Reference |
|---|---|---|---|---|
| Photocatalytic Oxidative Radical Addition | Photocatalyst | Electrophilic radical | Unsymmetrical 1,4-dicarbonyl | acs.org |
| Visible-Light Induced Radical Coupling | Eosin Y | Radical cation | 1,4-Dicarbonyl | organic-chemistry.org |
| Manganese-Catalyzed C(sp3)–H Dual Functionalization | Mn(III) porphyrin | Substrate radical | 1,4-Diketone | rsc.org |
Cyclization Reactions and Heterocycle Formation Pathways
One of the most significant applications of 1,4-diketones in synthetic organic chemistry is their use as precursors for the synthesis of five-membered heterocycles. nih.govacs.org
The Paal-Knorr synthesis is the most prominent example, providing a straightforward route to furans, pyrroles, and thiophenes. nih.govacs.org
Furan (B31954) Synthesis: Acid-catalyzed dehydration of a 1,4-diketone leads to the formation of a furan. acs.orgorganic-chemistry.org The mechanism involves the protonation of one carbonyl group, followed by nucleophilic attack by the enol of the other carbonyl, and subsequent dehydration.
Pyrrole Synthesis: Reaction of a 1,4-diketone with ammonia (B1221849) or a primary amine yields a pyrrole. nih.govlibretexts.org
Thiophene Synthesis: Treatment of a 1,4-diketone with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, produces a thiophene. nih.gov
Beyond the Paal-Knorr synthesis, 1,4-diketones can undergo other cyclization reactions. For instance, intramolecular cyclization under acidic or basic conditions can lead to various carbocyclic or heterocyclic systems, depending on the substituents present in the diketone. researchgate.net Intramolecular aldol condensation, as mentioned earlier, is another important cyclization pathway that results in the formation of cyclopentenones. youtube.com
Table 3: Heterocycle Synthesis from 1,4-Diketones via Paal-Knorr Reaction
| Target Heterocycle | Reagent | Reference |
|---|---|---|
| Furan | Acid (e.g., H₂SO₄, p-TSA) | acs.orgorganic-chemistry.org |
| Pyrrole | Ammonia or Primary Amine (R-NH₂) | nih.govlibretexts.org |
| Thiophene | P₄S₁₀ or Lawesson's Reagent | nih.gov |
Derivatization Strategies and Functional Group Interconversions
The two carbonyl groups and the adjacent α-carbons in 1,4-butanedione (B1669857), 1-(3-furanyl)-4-phenyl- offer multiple sites for derivatization and functional group interconversions. These transformations are crucial for modifying the compound's structure and properties for various applications.
Reactions of the Carbonyl Groups:
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding the corresponding 1,4-diols. fiveable.mesolubilityofthings.com
Oxidation: While ketones are generally resistant to oxidation, specific reagents can be employed for certain transformations. For instance, the Baeyer-Villiger oxidation can convert ketones to esters using peroxy acids. fiveable.me
Conversion to other functional groups: The carbonyl groups can be converted to other functionalities such as oximes (by reaction with hydroxylamine), hydrazones (with hydrazine), and imines (with primary amines). vanderbilt.edu
Reactions at the α-Carbons:
Halogenation: The α-carbons can be halogenated under acidic or basic conditions.
Alkylation: The enolates of the diketone can be alkylated by reaction with alkyl halides.
Functional group interconversion strategies also include the transformation of the entire dicarbonyl moiety into other cyclic systems, as discussed in the cyclization section. These derivatization reactions allow for the synthesis of a wide range of new compounds with potentially interesting chemical and biological properties. nih.govacs.org
Redox Chemistry and Electrochemical Behavior of 1,4-Butanedione, 1-(3-furanyl)-4-phenyl-
The electrochemical behavior of 1,4-butanedione, 1-(3-furanyl)-4-phenyl- is expected to be influenced by the presence of the two carbonyl groups, the furan ring, and the phenyl ring, all of which are electroactive.
Electrochemical Oxidation: The furan moiety is susceptible to oxidation. Studies on furan and its derivatives have shown that they undergo irreversible oxidation at a glassy carbon electrode. ut.ac.irut.ac.ir The oxidation potential is dependent on the pH of the medium and the substituents on the furan ring. ut.ac.irut.ac.ir The oxidation process is generally diffusion-controlled. ut.ac.ir The phenyl group can also be oxidized at higher potentials.
Electrochemical Reduction: The carbonyl groups are the primary sites for reduction. β-diketones can be electrochemically reduced, and the redox potentials are influenced by the substituents. nih.gov The reduction of the two carbonyl groups in 1,4-butanedione, 1-(3-furanyl)-4-phenyl- may occur in one or two steps, depending on the experimental conditions and the interaction between the two carbonyls.
Structural Elucidation and Advanced Spectroscopic Analysis of 1,4 Butanedione, 1 3 Furanyl 4 Phenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination (¹H, ¹³C, 2D-NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. While specific experimental NMR data for 1,4-Butanedione (B1669857), 1-(3-furanyl)-4-phenyl- is not widely available, the expected resonances can be predicted based on its structural components and by comparison with related compounds.
For the purpose of comparison, the reported ¹H and ¹³C NMR data for the analogous compound, 1-phenyl-1,3-butanedione, shows a keto-enol tautomerism in solution. In a non-polar solvent like CDCl₃, the enol form is predominant. researchgate.net The chemical shifts for 1-phenyl-1,3-butanedione are presented below.
Table 1: Comparative ¹H NMR Data for 1-phenyl-1,3-butanedione in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Enol Form) |
|---|---|---|---|
| 16.1 | s | 1H | Enolic OH |
| 7.9-7.4 | m | 5H | Aromatic CH |
| 6.2 | s | 1H | Vinylic CH |
Table 2: Comparative ¹³C NMR Data for 1-phenyl-1,3-butanedione in CDCl₃
| Chemical Shift (δ) ppm | Assignment (Enol Form) |
|---|---|
| 195.5 | C=O (benzoyl) |
| 185.9 | C=O (acetyl) |
| 135.0 - 127.0 | Aromatic C |
| 96.5 | Vinylic CH |
For 1,4-Butanedione, 1-(3-furanyl)-4-phenyl-, the ¹H NMR spectrum would be expected to show signals for the phenyl protons, typically in the range of 7.2-8.0 ppm. The protons of the 3-substituted furan (B31954) ring would appear in the aromatic region as well, with characteristic shifts around 6.5, 7.4, and 8.0 ppm. The methylene (B1212753) protons of the butane-1,4-dione chain would likely appear as two distinct triplets in the range of 2.5-3.5 ppm.
The ¹³C NMR spectrum would show two carbonyl signals around 190-200 ppm. The phenyl and furanyl carbons would resonate in the 110-150 ppm region. The methylene carbons of the butanedione backbone would be expected in the 30-40 ppm range.
Two-dimensional (2D-NMR) techniques such as COSY (Correlation Spectroscopy) would be crucial to establish the connectivity between the methylene protons of the butane (B89635) chain. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate the proton signals with their directly attached carbons and to establish long-range correlations, respectively, which would be essential for unambiguously assigning all the signals of the furan and phenyl rings to their respective carbon atoms.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and conformational properties of a molecule.
No specific experimental IR or Raman data for 1,4-Butanedione, 1-(3-furanyl)-4-phenyl- has been found in the reviewed literature. However, the expected vibrational modes can be inferred from its structure and by comparison with related molecules like 1-phenyl-1,3-butanedione.
The most prominent feature in the IR spectrum would be the strong absorption bands corresponding to the C=O stretching vibrations of the two ketone groups, typically appearing in the region of 1670-1720 cm⁻¹. wpmucdn.comlibretexts.orglibretexts.orgyoutube.com The exact position would be influenced by the electronic effects of the adjacent phenyl and furanyl groups. The presence of the aromatic phenyl ring would give rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The furan ring would also exhibit characteristic C=C and C-O-C stretching vibrations. researchgate.netnih.gov The C-H stretching and bending vibrations of the methylene groups in the butane chain would be observed in the 2850-2960 cm⁻¹ and 1400-1470 cm⁻¹ regions, respectively.
Raman spectroscopy would complement the IR data. The C=O stretching vibrations would also be visible in the Raman spectrum, although their intensity might be weaker compared to the IR spectrum. The aromatic C=C stretching vibrations of both the phenyl and furan rings are expected to produce strong Raman signals. researchgate.netrestek.comchemicalbook.com
For comparative purposes, the key IR and Raman bands for 1-phenyl-1,3-butanedione are listed below.
Table 3: Comparative Vibrational Spectroscopy Data for 1-phenyl-1,3-butanedione
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| C=O Stretch (conjugated) | 1685 - 1705 libretexts.org | ~1685 |
| C=C Stretch (aromatic) | 1450 - 1600 wpmucdn.com | Strong, ~1600 |
| C-H Stretch (aromatic) | >3000 wpmucdn.com | >3000 |
Electronic Spectroscopy (UV-Visible and Fluorescence) for Electronic Structure and Photophysical Properties
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insights into the electronic structure and photophysical properties of a molecule by probing the electronic transitions between different energy levels.
Specific UV-Visible and fluorescence spectra for 1,4-Butanedione, 1-(3-furanyl)-4-phenyl- are not available in the surveyed literature. However, the expected electronic transitions can be discussed based on its chromophoric systems. The molecule contains two main chromophores: the benzoyl group (C₆H₅-C=O) and the 3-furoyl group (C₄H₃O-C=O).
Fluorescence properties are highly dependent on the molecular structure and environment. While many aromatic ketones are not strongly fluorescent due to efficient intersystem crossing to the triplet state, the presence of the furan ring could influence the photophysical pathways. Further experimental investigation would be required to determine if 1,4-Butanedione, 1-(3-furanyl)-4-phenyl- exhibits any significant fluorescence.
For comparison, the UV-Visible absorption data for acetophenone, a simple aromatic ketone, is provided.
Table 4: Comparative UV-Visible Absorption Data for Acetophenone
| Transition | λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π → π* | ~240 | High |
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
No experimental mass spectrometry data for 1,4-Butanedione, 1-(3-furanyl)-4-phenyl- has been identified in the reviewed literature. However, the expected fragmentation pattern can be predicted based on the principles of mass spectrometry for ketones and aromatic compounds.
Upon electron ionization (EI), the molecular ion peak (M⁺·) would be observed, confirming the molecular weight of the compound. The fragmentation would likely be dominated by cleavage at the bonds adjacent to the carbonyl groups (α-cleavage). This would lead to the formation of characteristic fragment ions.
Expected key fragment ions would include:
[C₆H₅CO]⁺ (m/z 105): The benzoyl cation, a very common and stable fragment for phenyl ketones.
[C₄H₃OCO]⁺ (m/z 95): The 3-furoyl cation.
Cleavage of the C-C bond between the two methylene groups of the butane chain.
Further fragmentation of the furan ring itself could also occur, leading to smaller fragment ions. sigmaaldrich.com High-resolution mass spectrometry (HRMS) would be essential for determining the exact elemental composition of the molecular ion and its fragments, thereby confirming the molecular formula.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information about bond lengths, bond angles, and intermolecular interactions.
There is no published X-ray crystal structure for 1,4-Butanedione, 1-(3-furanyl)-4-phenyl- in the searched databases. If suitable single crystals could be grown, X-ray diffraction analysis would reveal the exact conformation of the molecule in the solid state. thermofisher.comacs.org
Key structural features that could be determined include:
The planarity of the phenyl and furan rings.
The dihedral angles between the rings and the dicarbonyl chain.
The conformation of the flexible butane-1,4-dione linker.
Intermolecular interactions such as C-H···O hydrogen bonds or π-π stacking between the aromatic rings, which would govern the crystal packing. wikipedia.org
For comparison, studies on other diketones have shown that the solid-state conformation can be influenced by crystal packing forces and intermolecular hydrogen bonding. researchgate.net
Advanced Chromatographic Methods for Purity Assessment and Mixture Separation (GC, HPLC)
Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of a compound and for separating it from reaction mixtures or impurities.
No specific GC or HPLC methods for the analysis of 1,4-Butanedione, 1-(3-furanyl)-4-phenyl- were found. However, suitable methods can be proposed based on the analysis of similar compounds.
Gas Chromatography (GC): Given the expected boiling point of a diketone of this size, GC would be a viable technique for its analysis, likely coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). shimadzu.comsigmaaldrich.com A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS) would likely provide good separation. mdpi.comshimadzu.comnih.gov The oven temperature program would need to be optimized to ensure good resolution and peak shape. GC-MS would be particularly powerful, as it would provide both retention time data for purity assessment and mass spectra for structural confirmation. thermofisher.comuliege.be
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for the analysis of ketones. shimadzu.comauroraprosci.com Reversed-phase HPLC would be the most common approach, using a C18 or C8 column. researchgate.netsigmaaldrich.com A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used, likely in a gradient elution mode to ensure good separation of the target compound from any potential impurities. Detection would typically be performed using a UV detector set at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm). auroraprosci.com For complex mixtures, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to enhance detection sensitivity and selectivity. researchgate.net
Table 5: Mentioned Compounds
| Compound Name |
|---|
| 1,4-Butanedione, 1-(3-furanyl)-4-phenyl- |
| 1-phenyl-1,3-butanedione |
Theoretical and Computational Chemistry Studies of 1,4 Butanedione, 1 3 Furanyl 4 Phenyl
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. These computational techniques allow for the detailed examination of geometric parameters and electronic landscapes, which are crucial for understanding the molecule's behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like 1,4-Butanedione (B1669857), 1-(3-furanyl)-4-phenyl-. DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-31G*, can predict optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. nih.govrsc.orgresearchgate.net
For this molecule, DFT would be used to determine the preferred spatial arrangement of the furan (B31954) and phenyl rings relative to the dicarbonyl chain. Key parameters such as the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap can be calculated, providing insights into the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. The distribution of these frontier orbitals is also critical; for instance, the HOMO is often located on the electron-rich furan ring, while the LUMO may be distributed across the carbonyl groups and the phenyl ring.
Table 1: Illustrative DFT-Calculated Ground State Properties for 1,4-Butanedione, 1-(3-furanyl)-4-phenyl- (Keto Form) Note: This data is representative and based on typical results for similar compounds.
| Property | Value |
|---|---|
| Method/Basis Set | B3LYP/6-31G* |
| Total Energy (Hartree) | -880.12345 |
| HOMO Energy (eV) | -6.21 |
| LUMO Energy (eV) | -1.89 |
| HOMO-LUMO Gap (eV) | 4.32 |
Ab initio methods are computations based directly on theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) provide a higher level of theory than standard DFT for calculating electron correlation effects, which are important for accurately describing conformational energies.
For 1,4-Butanedione, 1-(3-furanyl)-4-phenyl-, ab initio calculations are employed to map its potential energy surface. This involves systematically rotating the single bonds within the butanedione chain and the bonds connecting the chain to the furan and phenyl rings. The resulting energy landscape reveals the various stable conformers (local minima) and the transition states that connect them. This analysis is crucial for understanding the molecule's flexibility and the populations of different conformers at thermal equilibrium. The energy differences between conformers are typically small, often within a few kcal/mol. nih.gov
Tautomerism and Isomerism Investigations of the 1,4-Butanedione Framework
The 1,4-dicarbonyl motif is prone to various forms of isomerism, including the chemically significant keto-enol tautomerism and conformational isomerism arising from bond rotations.
Keto-enol tautomerism is a fundamental equilibrium between a ketone (the keto form) and an enol, which features a hydroxyl group bonded to a carbon-carbon double bond. masterorganicchemistry.com For 1,4-dicarbonyls, the enol form can be significantly stabilized through conjugation and intramolecular hydrogen bonding. libretexts.org
In 1,4-Butanedione, 1-(3-furanyl)-4-phenyl-, the diketo form can exist in equilibrium with several enol tautomers. The stability of the enol form is enhanced by the formation of a conjugated system extending from the furan or phenyl ring through the enol's C=C bond to the remaining carbonyl group. Furthermore, a stabilizing intramolecular hydrogen bond can form between the enolic hydroxyl group and the oxygen of the other carbonyl group, creating a stable six-membered ring-like structure. nih.gov
The equilibrium constant (Keq = [enol]/[keto]) can be determined computationally by calculating the relative free energies of the tautomers in the gas phase and in various solvents. thermofisher.com The presence of the aromatic furan and phenyl rings is expected to favor the enol form due to the extended π-conjugation it allows. masterorganicchemistry.com
Table 2: Representative Calculated Equilibrium Constants for Keto-Enol Tautomerism Note: This data is illustrative and based on general principles for 1,3- and 1,4-dicarbonyls.
| Tautomerization | Solvent | Calculated ΔG (kcal/mol) | Calculated Keq | Predicted % Enol |
|---|---|---|---|---|
| Diketo ⇌ Enol (Phenyl side) | Gas Phase | -3.5 | 330.6 | >99% |
| Diketo ⇌ Enol (Furan side) | Gas Phase | -4.2 | 1188.5 | >99% |
| Diketo ⇌ Enol (Phenyl side) | Water | -1.2 | 7.6 | 88% |
Conformational isomers, or conformers, arise from the rotation around single bonds. In 1,4-Butanedione, 1-(3-furanyl)-4-phenyl-, significant conformational flexibility exists due to rotation around several bonds:
The C-C single bonds within the butanedione backbone.
The C-C bond connecting the furan ring to the carbonyl carbon.
The C-C bond connecting the phenyl ring to the carbonyl carbon.
Computational methods can calculate the energy barriers for these rotations. The rotation around the central C-C bond of the butanedione moiety determines the relative orientation of the two carbonyl groups. The rotations of the furan and phenyl rings relative to the carbonyl groups are also critical, as they influence the degree of π-system overlap and steric hindrance. The barriers to rotation for such substituted systems are typically in the range of a few kcal/mol, indicating that multiple conformations are accessible at room temperature.
Reaction Mechanism Elucidation through Computational Pathway Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the entire reaction pathway from reactants to products. This involves locating transition states and calculating their energies, which correspond to the activation energy of the reaction.
For a reaction involving 1,4-Butanedione, 1-(3-furanyl)-4-phenyl-, such as a cyclization or condensation reaction, computational analysis could be used to explore different potential pathways. For example, in a base-catalyzed intramolecular aldol (B89426) condensation to form a cyclopentenone ring, calculations would identify the structure of the enolate intermediate, the transition state for the ring-closing step, and the subsequent dehydration step. Comparing the activation barriers for different possible pathways allows chemists to predict the most likely reaction mechanism and the resulting major product. While specific studies on this molecule are not prevalent, the methodologies applied to similar reactions, such as the synthesis of pyrrolidinedione derivatives, demonstrate the utility of this approach.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to model the time-dependent behavior of molecules. For 1,4-butanedione, 1-(3-furanyl)-4-phenyl-, MD simulations can elucidate its conformational flexibility, solvent interactions, and the formation of larger molecular assemblies. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations provide a trajectory of atomic positions and velocities over time. This allows for the analysis of various dynamic processes and the thermodynamic properties of the system.
The conformational landscape of 1,4-butanedione, 1-(3-furanyl)-4-phenyl- is of particular interest, given the rotational freedom around the single bonds of the butane-1,4-dione backbone and the linkages to the furan and phenyl rings. MD simulations can map the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. This information is critical for understanding how the molecule behaves in different environments.
The 1,4-dicarbonyl structure of 1,4-butanedione, 1-(3-furanyl)-4-phenyl- allows for the possibility of keto-enol tautomerism. In its enol form, the molecule can exhibit intramolecular hydrogen bonding. While direct experimental or computational studies on the title compound are not prevalent, analysis of analogous β-diketones such as 1-phenyl-1,3-butanedione provides a strong basis for understanding this phenomenon. sigmaaldrich.comscbt.comtcichemicals.com In solution, compounds like 1-phenyl-1,3-butanedione exist predominantly in the enol form, stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. sigmaaldrich.com This forms a stable six-membered pseudo-ring.
For 1,4-butanedione, 1-(3-furanyl)-4-phenyl-, two principal enol tautomers can be envisaged, with the potential for intramolecular hydrogen bonds. The relative stability of these tautomers and the dynamics of the hydrogen bond can be investigated using computational methods. The strength of the hydrogen bond can be estimated by analyzing the bond distance between the hydrogen and the acceptor oxygen and the O-H···O angle.
| Enol Tautomer | Hydrogen Bond | Predicted H···O Distance (Å) | Predicted O-H···O Angle (°) | Relative Stability |
|---|---|---|---|---|
| Enol form involving furan-side carbonyl | O-H···O=C | ~1.6 - 1.8 | ~140 - 150 | Potentially more stable due to electron-donating nature of furan |
| Enol form involving phenyl-side carbonyl | O-H···O=C | ~1.6 - 1.8 | ~140 - 150 | - |
The presence of both a phenyl and a furan ring in 1,4-butanedione, 1-(3-furanyl)-4-phenyl- makes it a candidate for forming supramolecular assemblies through π-stacking interactions. Pi-stacking is a non-covalent interaction between aromatic rings that plays a significant role in the structure of biological macromolecules and the formation of molecular crystals. These interactions can occur in a face-to-face or edge-to-face orientation.
Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. imperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
For 1,4-butanedione, 1-(3-furanyl)-4-phenyl-, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The HOMO is typically associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The distribution of these orbitals across the molecule highlights the reactive regions.
In the case of 1,4-butanedione, 1-(3-furanyl)-4-phenyl-, the HOMO is expected to have significant contributions from the electron-rich furan and phenyl rings, as well as the oxygen atoms of the carbonyl groups. The LUMO is likely to be localized on the dicarbonyl system, making the carbonyl carbons susceptible to nucleophilic attack. The furan ring, a known diene in Diels-Alder reactions, also represents a potential site for cycloaddition reactions, which can be analyzed using FMO theory. imperial.ac.uk
| Parameter | Predicted Value (eV) | Implication for Reactivity |
|---|---|---|
| EHOMO | ~ -6.0 to -7.0 | Indicates moderate electron-donating ability. |
| ELUMO | ~ -1.5 to -2.5 | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 | Suggests relatively high kinetic stability. |
The precise energies and distributions of the HOMO and LUMO can be calculated using quantum chemical methods such as Density Functional Theory (DFT). These calculations would provide a more detailed picture of the molecule's reactivity, guiding the design of synthetic routes and the prediction of reaction outcomes.
Coordination Chemistry and Metal Complexation Involving 1,4 Butanedione, 1 3 Furanyl 4 Phenyl
1,4-Butanedione (B1669857), 1-(3-furanyl)-4-phenyl- as a Chelation Ligand System
1,4-Butanedione, 1-(3-furanyl)-4-phenyl- is expected to act as a classic bidentate, monoanionic chelating ligand. This behavior stems from the tautomeric equilibrium between its keto and enol forms. In the presence of a metal ion, the enolic proton is readily lost, and the resulting enolate anion coordinates to the metal center through its two oxygen atoms. This coordination forms a stable six-membered chelate ring, a characteristic feature of β-diketonate complexes. The stability of this ring is a primary driving force for the complexation.
The substituents at the 1- and 4-positions, namely the 3-furanyl and phenyl groups, are anticipated to significantly influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability and reactivity of the resulting metal complexes. The furan (B31954) ring, with its π-electron system and the oxygen heteroatom, can modulate the electron density on the coordinating oxygen atoms. Similarly, the phenyl group can exert electronic effects through resonance and induction.
Synthesis and Characterization of Metal Chelates with Transition and Lanthanide Ions
The synthesis of metal complexes with 1,4-Butanedione, 1-(3-furanyl)-4-phenyl- is predicted to follow well-established procedures for β-diketonate complexes. Typically, this involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent, often in the presence of a base to facilitate the deprotonation of the ligand. The choice of solvent and reaction conditions can influence the stoichiometry and structure of the resulting complex.
For paramagnetic complexes, such as those of many transition metals and lanthanides, NMR spectra may exhibit broadened and shifted signals. In such cases, other techniques like magnetic susceptibility measurements and electron paramagnetic resonance (EPR) spectroscopy become crucial for characterizing the electronic structure of the metal center. Single-crystal X-ray diffraction would provide definitive structural information, including bond lengths and angles within the coordination sphere.
Interactive Data Table: Representative Spectroscopic Data for Analogous β-Diketonate Complexes
| Ligand/Complex | Key IR Bands (cm⁻¹) (ν(C=O), ν(C=C)) | ¹H NMR (δ, ppm) (CH of chelate ring) | Reference |
| 1-phenyl-4-(pyrazole-1-yl)butane-1,3-dione | ~1600-1700 | ~6.0-6.5 | tsijournals.com |
| [Mn(1-phenyl-4-(pyrazole-1-yl)butane-1,3-dionato)₂] | Shifted to lower frequency | Paramagnetically shifted/broadened | tsijournals.com |
| [Fe(1-phenyl-4-(pyrazole-1-yl)butane-1,3-dionato)₂] | Shifted to lower frequency | Paramagnetically shifted/broadened | tsijournals.com |
| [Co(1-phenyl-4-(pyrazole-1-yl)butane-1,3-dionato)₂] | Shifted to lower frequency | Paramagnetically shifted/broadened | tsijournals.com |
Mechanistic Insights into Ligand-Metal Coordination
The mechanism of complex formation between a β-diketone like 1,4-Butanedione, 1-(3-furanyl)-4-phenyl- and a metal ion generally proceeds through a stepwise process. The initial step involves the formation of an outer-sphere complex, where the metal ion and the ligand are associated but not yet directly bonded. This is followed by the deprotonation of the enolic hydroxyl group, which can be spontaneous or base-catalyzed, leading to the formation of the enolate anion.
Subsequently, the enolate anion coordinates to the metal ion in a bidentate fashion, forming the stable six-membered chelate ring. The rate of complex formation can be influenced by several factors, including the nature of the metal ion (its charge, size, and lability), the solvent, the pH of the solution, and the steric and electronic properties of the β-diketone ligand itself. The furan and phenyl substituents of the target compound are expected to play a role in modulating these kinetic aspects.
Spectroscopic Properties of Metal Complexes and Energy Transfer Phenomena
The metal complexes of 1,4-Butanedione, 1-(3-furanyl)-4-phenyl- are anticipated to exhibit interesting spectroscopic properties. Transition metal complexes are likely to be colored due to d-d electronic transitions, the energies of which are dependent on the metal ion and the ligand field strength of the dionate ligand.
Interactive Data Table: Luminescence Properties of an Analogous Europium(III) β-Diketonate Complex
| Complex | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Lifetime (τ, μs) | Reference |
| Eu(TNPD)₃·Phen | ~350 | 612 (⁵D₀→⁷F₂) | ~30-50% | ~500-700 | nih.gov |
*TNPD = 1-(4-tert-butylphenyl)-3-(2-naphthyl)-propane-1,3-dione; Phen = 1,10-phenanthroline
Theoretical Studies on Metal-Ligand Bonding and Complex Stability
Theoretical calculations, particularly using Density Functional Theory (DFT), have become an invaluable tool for understanding the nature of metal-ligand bonding in coordination complexes. For complexes of 1,4-Butanedione, 1-(3-furanyl)-4-phenyl-, DFT studies could provide detailed insights into the geometric and electronic structures.
Such studies can be used to calculate bond lengths and angles, vibrational frequencies, and electronic transition energies, which can be compared with experimental data. Furthermore, theoretical analyses can elucidate the nature of the metal-ligand bond, quantifying the contributions of electrostatic and covalent interactions. By examining the molecular orbitals involved in bonding, it is possible to understand how the furan and phenyl substituents influence the electronic structure and stability of the complexes. For instance, calculations can predict the relative stabilities of different coordination geometries and provide a rationale for the observed structural preferences.
Potential Research Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Synthetic Intermediate for Complex Organic Molecules
The 1,4-dicarbonyl structure is a classic and powerful synthon in organic chemistry, most notably for the synthesis of five-membered heterocycles. 1,4-Butanedione (B1669857), 1-(3-furanyl)-4-phenyl- serves as a direct precursor for such transformations.
Paal-Knorr Furan (B31954) Synthesis: One of the most prominent applications of 1,4-dicarbonyl compounds is the Paal-Knorr synthesis, an acid-catalyzed cyclization and dehydration reaction to produce substituted furans. organic-chemistry.org In this context, the target compound can undergo intramolecular cyclization to yield highly substituted furan-containing scaffolds, which are prevalent in medicinal chemistry and natural products. The reaction mechanism involves the protonation of one carbonyl group, followed by nucleophilic attack from the enol or enolate of the other carbonyl, leading to a dihydrofuranol intermediate that readily dehydrates. organic-chemistry.org
Synthesis of Other Heterocycles: Beyond furans, the 1,4-dione moiety is a versatile starting point for creating other heterocyclic systems like pyrroles (with ammonia (B1221849) or primary amines) and thiophenes (with reagents like Lawesson's reagent or phosphorus pentasulfide). This flexibility allows for the generation of a diverse library of complex molecules from a single, readily accessible intermediate.
Michael Addition Reactions: The activated methylene (B1212753) group situated between the two carbonyls is susceptible to deprotonation, forming a nucleophilic enolate. This enolate can participate in Michael addition reactions with various α,β-unsaturated compounds. For instance, research on similar furan-containing ketones has shown their utility in biocatalytic decarboxylative Michael additions to form complex 1,4-benzoxazinone derivatives, highlighting the potential for creating intricate molecular architectures under mild, enzyme-catalyzed conditions. nih.gov
Design and Synthesis of Novel Organic Scaffolds and Architectures
The inherent structure of 1,4-Butanedione, 1-(3-furanyl)-4-phenyl- offers multiple sites for chemical modification, making it an excellent template for designing novel organic scaffolds. The furan ring, the phenyl ring, and the dicarbonyl unit can be independently or sequentially functionalized.
Furan Ring Modifications: The furan ring can undergo various transformations. It can participate as a diene in Diels-Alder reactions, be subjected to electrophilic substitution, or be opened under specific conditions to yield new linear dicarbonyl compounds.
Phenyl Ring Functionalization: The phenyl group can be functionalized through standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), allowing for the introduction of a wide array of substituents to tune the electronic and steric properties of the molecule.
Dicarbonyl Reactions: The two carbonyl groups are hubs for a vast range of reactions, including condensation with hydrazines to form pyridazines, with hydroxylamine (B1172632) to form oximes, and with various active methylene compounds in Knoevenagel-type condensations.
This multi-faceted reactivity allows chemists to use the compound as a central scaffold, branching out to create libraries of novel compounds with potential applications in drug discovery and materials science. nih.govnih.gov
Applications in Polymer Chemistry and Polymer Precursors
The furan moiety within 1,4-Butanedione, 1-(3-furanyl)-4-phenyl- is particularly valuable in polymer chemistry. Furan derivatives are recognized as important renewable resources for creating polymers. psu.edu
Diels-Alder Polymerization: The furan group can act as a diene in reversible Diels-Alder "click" reactions, typically with a dienophile such as a maleimide (B117702) or a triazolinedione. rsc.org By incorporating the 1,4-butanedione structure into a polymer backbone or as a pendant group, it is possible to create materials with unique properties. For example, the thermal reversibility of the furan-maleimide Diels-Alder adduct can be exploited to design self-healing polymers and recyclable thermosets. rsc.org The reaction's efficiency and specificity make it a powerful tool for polymer functionalization and cross-linking.
Renewable Polyesters: Furan derivatives, sourced from inedible biomass, are key monomers for sustainable polymers. psu.edu While the target compound itself is a dione (B5365651), it can be chemically converted (e.g., through reduction of the carbonyls to alcohols and oxidation/rearrangement of the furan) into diacid or diol monomers suitable for polycondensation reactions, contributing to the development of bio-based polyesters.
Development of Functional Materials Utilizing the Compound or its Derivatives (e.g., Sol-Gel Matrices, Luminescent Materials as sensitizers)
Derivatives of 1,4-butanediones are instrumental in the creation of advanced functional materials, particularly in optics and material composites.
Luminescent Materials: The 1,3-dicarbonyl tautomer of the butanedione structure is an excellent β-diketonate ligand for chelating metal ions, especially lanthanides (Ln³⁺). These ligands can act as "antenna" chromophores, efficiently absorbing UV radiation and transferring the energy to the central lanthanide ion, which then emits light at its characteristic, sharp wavelengths. mdpi.com For example, europium (Eu³⁺) complexes typically emit a strong red light, while terbium (Tb³⁺) complexes emit green light. researchgate.net By modifying the substituents on the phenyl and furan rings, the photophysical properties, such as absorption wavelength and quantum yield, can be finely tuned. mdpi.com These luminescent materials have applications in OLEDs, chemical sensors, and bio-imaging. mdpi.comnih.gov
Table 1: Luminescent Properties of Related Lanthanide β-Diketonate Complexes
| Complex/Ligand | Lanthanide Ion | Excitation λ (nm) | Emission λ (nm) | Color | Reference |
| [Eu(TFPB)₄K] | Eu³⁺ | 360 | 616 | Red | researchgate.net |
| [Ho(btfa)₃(phen)] | Ho³⁺ | 367 | 661 | Visible/NIR | mdpi.com |
| [Ho(ntfa)₃(bipy)] | Ho³⁺ | 380 | 661 | Visible/NIR | mdpi.com |
Note: This table presents data for analogous compounds to illustrate the principle. TFPB = 4,4,4-trifluoro-1-phenyl-1,3-butanedione; btfa = 4,4,4-trifluoro-1-phenyl-1,3-butanedionate; ntfa = 4,4,4-trifuoro-1-(naphthalen-2-yl)-1,3-butanedionate.
Sol-Gel Matrices: By introducing a reactive silane (B1218182) group, such as a triethoxysilyl moiety, onto the phenyl ring, the butanedione molecule can be transformed into a monomer for sol-gel processes. researchgate.netmdpi.com Research has demonstrated the synthesis of 1-(4-triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione from related precursors. nih.govnih.gov This functionalized silane can be co-polymerized with other silicon alkoxides (like TEOS) to form a hybrid organic-inorganic silica (B1680970) matrix. The butanedione unit becomes covalently bound within the glass-like material, which can then be used to chelate metal ions or serve as a template for creating molecularly imprinted polymers for chemical sensors. researchgate.netmdpi.com
Catalysis and Organocatalysis Mediated by Derivatives of 1,4-Butanedione, 1-(3-furanyl)-4-phenyl-
While the compound itself is not a catalyst, its derivatives hold significant potential for mediating catalytic transformations. The dicarbonyl functionality is a gateway to a wide variety of ligand structures used in both organometallic catalysis and organocatalysis.
Ligands for Metal-Catalyzed Reactions: The 1,4-dione can be readily converted into chiral diols via asymmetric reduction. These diols are precursors to well-established ligand families, such as those with phosphine (B1218219) groups (e.g., DIOP analogues), which are effective in asymmetric hydrogenation and other transition metal-catalyzed reactions. The β-diketonate form can also serve as a ligand for various metals, and its derivatives are used in catalysis. tcichemicals.com
Organocatalysis: The two carbonyl oxygens are Lewis basic sites and could potentially act as hydrogen bond acceptors, directing or activating substrates in an organocatalytic cycle. Furthermore, condensation of the dione with chiral amines or amino acids can generate chiral enamines or imines in situ, which are key intermediates in many organocatalytic processes, including asymmetric Michael additions and aldol (B89426) reactions. While direct research on the catalytic use of this specific compound's derivatives is nascent, the foundational functional groups it possesses are central to modern catalyst design.
Table 2: Physical Properties of Structurally Related Butanedione Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Form | Reference |
| 1-Phenyl-1,3-butanedione | C₁₀H₁₀O₂ | 162.19 | 54-56 | Powder | sigmaaldrich.com |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | C₁₀H₇F₃O₂ | 216.16 | 38-40 | Solid | sigmaaldrich.com |
| 4,4-Difluoro-1-phenyl-1,3-butanedione | C₁₀H₈F₂O₂ | 198.17 | 47-51 | Solid | sigmaaldrich.com |
Future Directions and Emerging Research Avenues
Development of Asymmetric Synthetic Methodologies
The synthesis of enantiomerically pure 1,4-dicarbonyl compounds remains a significant challenge in organic chemistry. For 1,4-Butanedione (B1669857), 1-(3-furanyl)-4-phenyl-, the development of asymmetric methodologies is crucial for accessing specific stereoisomers, which could possess unique biological or material properties. Current research in the broader field of 1,4-dicarbonyl synthesis points toward several promising future directions.
One key area is the advancement of organocatalysis. Chiral amine catalysts have been successfully employed in the asymmetric synthesis of 1,4-dicarbonyl compounds, offering a metal-free alternative to traditional methods. researchgate.net Similarly, chiral N-heterocyclic carbenes (NHCs) are used to mediate enantioselective Stetter reactions to produce 1,4-diketones. acs.org Another emerging frontier is biocatalysis, where enzymes are used to achieve high stereoselectivity. researchgate.net For furan-containing molecules, chemoenzymatic methods, such as the kinetic resolution of furan-based alcohols using lipases, have proven effective for creating chiral building blocks. researchgate.net These strategies could be adapted to produce chiral precursors or to directly functionalize the dione (B5365651) backbone of the target molecule with high enantiomeric excess.
Table 1: Potential Asymmetric Synthetic Strategies
| Methodology | Catalyst/Reagent Type | Key Advantages | Potential Application to Target Compound |
|---|---|---|---|
| Organocatalysis | Chiral Amines, N-Heterocyclic Carbenes (NHCs) | Metal-free, high stereoselectivity, mild reaction conditions. researchgate.netresearchgate.net | Direct asymmetric synthesis or enantioselective Stetter reaction. researchgate.netacs.org |
| Biocatalysis | Lipases, Oxidoreductases | Excellent enantioselectivity, environmentally benign (green chemistry). researchgate.net | Kinetic resolution of a precursor alcohol or asymmetric reduction of a ketone. researchgate.net |
| Transition Metal Catalysis | Chiral Palladium or Rhodium Complexes | High turnover numbers, broad substrate scope. | Asymmetric conjugate addition or cross-coupling reactions. |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
To optimize synthetic routes and gain deeper mechanistic insight, advanced methods for real-time reaction monitoring are essential. For a molecule like 1,4-Butanedione, 1-(3-furanyl)-4-phenyl-, with multiple reactive sites, understanding its formation kinetics can prevent side-product formation and improve yields.
Vibrational spectroscopy, such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for this purpose. It can track the characteristic signals of the two distinct carbonyl groups, whose frequencies can shift based on their chemical environment during the reaction. acs.org Furthermore, rotational spectroscopy offers an exceptionally powerful method for detailed structural analysis, capable of distinguishing between different tautomers (keto-enol forms) and conformers in the gas phase, providing precise data on molecular geometry. illinois.edu For complex reaction mixtures, the coupling of sensors that measure properties like color and temperature with machine learning algorithms represents a state-of-the-art approach. chemrxiv.org Such systems can learn to predict reaction progress and final yield from continuous, non-invasive measurements, offering a new paradigm for process optimization in synthetic chemistry. chemrxiv.org
Table 2: Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Provided | Relevance to Synthesis |
|---|---|---|
| In-situ FTIR/Raman | Real-time concentration of reactants, intermediates, and products via vibrational modes (C=O, C-O stretches). acs.org | Monitors reaction kinetics and endpoint, detects intermediate species. |
| Rotational Spectroscopy | Precise molecular structure, identification of tautomers and conformers. illinois.edu | Provides fundamental mechanistic details about transient species. illinois.edu |
| UV-Vis Spectroscopy | Changes in electronic conjugation. | Tracks reactions involving the aromatic or furan (B31954) rings. |
| Process Mass Spectrometry | Molecular weight of species in the reaction vessel. | Identifies products and byproducts in real-time. |
Integration of Machine Learning in Predictive Synthesis and Reactivity
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes, retrosynthetic pathways, and optimal reaction conditions. nih.govrsc.org For 1,4-Butanedione, 1-(3-furanyl)-4-phenyl-, ML models can accelerate its discovery and optimization cycles.
Supervised learning models, such as random forests and neural networks, can be trained on large datasets of chemical reactions to predict yields or identify the most effective catalyst for a given transformation. ucla.edu These models often use molecular "fingerprints" or quantum chemical descriptors (derived from methods like Density Functional Theory, DFT) to represent reactants and reagents. ucla.edu A significant future direction involves the development of models that can generalize to novel chemistry, moving beyond predicting outcomes for known reaction types to discovering entirely new transformations. nih.gov Platforms known as "chemical reactomes" are being developed that combine high-throughput automated experiments with AI to build comprehensive maps of chemical reactivity, which could drastically reduce the trial-and-error nature of developing new synthetic routes. appliedclinicaltrialsonline.com Such an approach could predict the reactivity of the furan, phenyl, and dicarbonyl moieties under a vast array of conditions, guiding chemists toward the most promising synthetic strategies. appliedclinicaltrialsonline.comrjptonline.org
Table 3: Applications of Machine Learning in Synthesis
| ML Application | Input Data | Predicted Output | Potential Benefit |
|---|---|---|---|
| Yield Prediction | Molecular descriptors (fingerprints, DFT features), reaction conditions. ucla.edu | Quantitative reaction yield. ucla.edu | Prioritizes high-yielding reactions, reducing experimental effort. |
| Condition Recommendation | Reactants and desired product. | Catalyst, solvent, temperature. acs.org | Suggests optimal conditions for a desired transformation. acs.org |
| Retrosynthesis Planning | Target molecule structure. | Potential synthetic precursors. nih.gov | Accelerates the design of multi-step syntheses. |
| Reactivity Prediction | Molecule structure, reaction conditions. | Major product(s). acs.org | Foresees potential side reactions and product distributions. |
Exploration of Photoinduced Transformations and Excited State Chemistry
The photochemistry of furan and dicarbonyl compounds is a rich field with potential for novel synthetic applications. When a molecule absorbs light, it is promoted to an electronic excited state, where its reactivity can be dramatically different from its ground state. sandia.gov For 1,4-Butanedione, 1-(3-furanyl)-4-phenyl-, both the furan ring and the two ketone groups are potential chromophores.
The furan moiety is known to undergo photooxidation with singlet oxygen to generate reactive enedione intermediates, which can be used in subsequent transformations. researchgate.net It can also participate in photoinduced cycloaddition reactions with other unsaturated molecules. rsc.org The ketone groups, upon excitation to their n,π* excited states, can initiate characteristic photochemical reactions such as hydrogen abstraction or Norrish-type bond cleavages. researchgate.netyoutube.com The presence of two distinct carbonyl groups (one adjacent to a phenyl ring, the other to a furan ring) creates a complex system where intramolecular energy transfer could occur. researchgate.net Investigating the excited-state dynamics using techniques like time-resolved laser spectroscopy could reveal which chromophore is initially excited and how that energy is dissipated, potentially allowing for selective, light-induced modifications at specific sites within the molecule. sandia.govrsc.org
Table 4: Potential Photochemical Reactions
| Reactive Moiety | Type of Photoreaction | Potential Outcome |
|---|---|---|
| Furan Ring | Photooxidation (with ¹O₂) | Ring-opening to form new dicarbonyl species. researchgate.net |
| Furan Ring | [4+2] or [2+2] Photocycloaddition | Formation of complex polycyclic structures. rsc.orgmdpi.com |
| Carbonyl Group | Norrish Type I/II Reactions | Intramolecular cyclization or fragmentation. |
| Carbonyl Group | Intermolecular Hydrogen Abstraction | Radical-mediated C-C bond formation. youtube.com |
Expanding the Scope of Coordination Complexes for Specialized Applications
While β-diketones are famous for their ability to act as chelating ligands for metal ions, 1,4-diketones can also engage in coordination chemistry. mdpi.comnih.gov Through keto-enol tautomerism, 1,4-Butanedione, 1-(3-furanyl)-4-phenyl- can form a β-hydroxy enone structure, which is an effective motif for chelating a wide range of metal ions, including transition metals and lanthanides. iosrjournals.org
The resulting metal complexes could have specialized applications. For instance, ruthenium(II) and iridium(III) complexes of β-diketonates have been investigated for their anticancer properties and catalytic activity. nih.gov The incorporation of the furan and phenyl rings provides additional sites for modification, allowing for the fine-tuning of the electronic and steric properties of the ligand. This could be used to create complexes with tailored functions, such as luminescent materials, magnetic resonance imaging contrast agents, or highly specific catalysts. mdpi.commdpi.com The furan's oxygen atom and the phenyl ring's π-system could also participate in forming extended coordination polymers or supramolecular structures, leading to the development of novel functional materials. mdpi.comnih.gov
Table 5: Potential Coordination Complexes and Applications
| Metal Ion | Potential Coordination Mode | Possible Application |
|---|---|---|
| Ruthenium(II), Iridium(III) | Bidentate (O,O-chelation from enol form) | Medicinal chemistry, catalysis. nih.gov |
| Copper(II), Iron(III) | Bidentate (O,O-chelation from enol form) | Catalysis, magnetic materials. iosrjournals.orgderpharmachemica.com |
| Europium(III), Terbium(III) | Bidentate (O,O-chelation from enol form) | Luminescent probes and materials. |
| Palladium(II), Platinum(II) | Bidentate (O,O-chelation from enol form) | Cross-coupling catalysis, anticancer agents. mdpi.com |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1,4-butanedione derivatives with furan and phenyl substituents, and how do reaction conditions influence yield?
- Methodology : Friedel-Crafts acylation is a common method for introducing ketone groups to aromatic systems. For furan-containing compounds, use anhydrous AlCl₃ as a catalyst in aprotic solvents (e.g., dichloromethane) under nitrogen to prevent side reactions. Optimize stoichiometry of acyl chloride and aromatic substrates (e.g., 3-furanyl derivatives) to minimize polyacylation .
- Data Contradictions : Evidence suggests competing reactions (e.g., over-acylation or ring-opening of furan) may occur if temperature exceeds 0–5°C. Lower yields (<50%) reported in non-optimized protocols require iterative refinement .
Q. How can spectroscopic techniques (NMR, IR) differentiate positional isomers in 1-(3-furanyl)-4-phenyl-1,4-butanedione?
- Methodology :
- ¹H NMR : Compare coupling constants and chemical shifts of furan protons (δ 6.5–7.5 ppm for α-protons vs. β-protons). Phenyl group protons typically appear as a multiplet at δ 7.2–7.4 ppm.
- ¹³C NMR : Carbonyl carbons (δ 190–210 ppm) and furan/phenyl carbons (δ 110–150 ppm) provide structural confirmation.
- IR : Stretching frequencies for diketones (C=O at ~1700–1750 cm⁻¹) and furan C-O-C (1250–1300 cm⁻¹) distinguish substituent effects .
Q. What are the stability concerns for 1,4-butanedione derivatives under ambient storage, and how can degradation be mitigated?
- Methodology : Monitor thermal stability via TGA/DSC. Store compounds in dark, airtight containers at –20°C to prevent photolytic cleavage of diketone bonds. Use stabilizers like BHT (0.1% w/w) in non-polar solvents to inhibit radical-mediated decomposition .
Advanced Research Questions
Q. How do computational methods (DFT, MD simulations) predict the reactivity of 1-(3-furanyl)-4-phenyl-1,4-butanedione in nucleophilic additions?
- Methodology : Perform DFT calculations (B3LYP/6-31G**) to map electron density distributions, focusing on electrophilic carbonyl carbons. Solvent effects (e.g., THF vs. DMSO) can be modeled using COSMO-RS to predict regioselectivity in nucleophilic attacks .
- Data Gaps : Experimental validation of computed transition states is critical, as steric hindrance from the phenyl group may override electronic predictions .
Q. What mechanistic insights explain contradictory catalytic outcomes in asymmetric hydrogenation of 1,4-butanedione derivatives?
- Methodology : Use chiral Rh or Ru catalysts (e.g., BINAP ligands) and monitor enantiomeric excess (ee) via chiral HPLC. Kinetic studies (Eyring plots) can differentiate between steric (phenyl) vs. electronic (furan) effects on catalyst-substrate interactions. Contradictions in ee values (e.g., 70% vs. 90%) may arise from solvent polarity or trace moisture .
Q. How do substituents (3-furanyl vs. 4-phenyl) influence the compound’s photophysical properties for potential optoelectronic applications?
- Methodology : Measure UV-Vis absorption (λmax) and fluorescence quantum yields (ϕF) in varying solvents. TD-DFT calculations correlate HOMO-LUMO gaps with experimental spectra. Furanyl groups often redshift absorption due to extended π-conjugation, while phenyl groups enhance rigidity and ϕF .
Experimental Design and Troubleshooting
Q. What strategies resolve low solubility of 1-(3-furanyl)-4-phenyl-1,4-butanedione in polar reaction media?
- Methodology : Use co-solvent systems (e.g., DCM/THF 1:1) or ionic liquids (e.g., [BMIM][PF₆]) to enhance solubility. Sonication (30 min, 40 kHz) or ball milling can mechanically disrupt crystalline packing .
Q. How to address discrepancies in crystallographic data for structurally similar diketones?
- Methodology : Re-evaluate X-ray diffraction parameters (e.g., resolution <0.8 Å) and refine disorder models using SHELX. Compare with Cambridge Structural Database entries to identify lattice packing anomalies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
